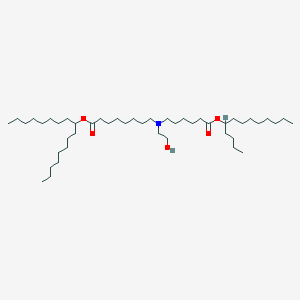
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactionsThe final step involves the amidation of the intermediate product with an appropriate amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity. The process may also include purification steps like distillation and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The functional groups in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate involves its interaction with molecular targets and pathways within cells. The compound can penetrate cell membranes and interact with intracellular proteins, enzymes, and receptors. This interaction can modulate various cellular functions, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of a tridecan-5-yloxy group.
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-, 1-octylnonyl ester: Another related compound with slight variations in the hydrocarbon chain.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C46H91NO5 |
|---|---|
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-tridecan-5-yloxyhexyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-16-20-26-34-43(33-12-8-4)51-46(50)38-30-25-32-40-47(41-42-48)39-31-24-19-23-29-37-45(49)52-44(35-27-21-17-14-10-6-2)36-28-22-18-15-11-7-3/h43-44,48H,5-42H2,1-4H3 |
Clave InChI |
JGHAALMNJQIPAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
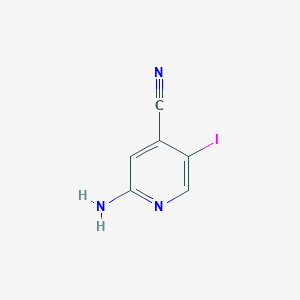
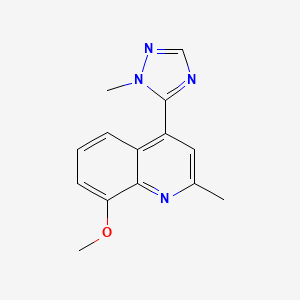
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
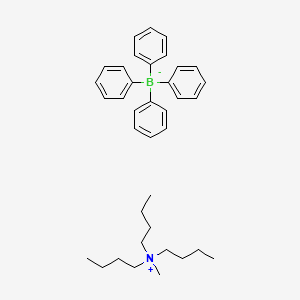
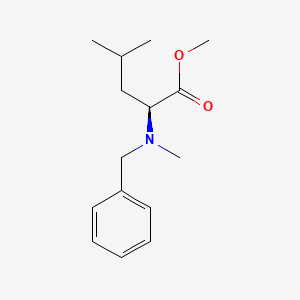
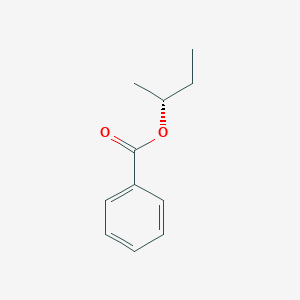
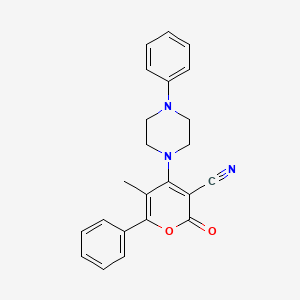
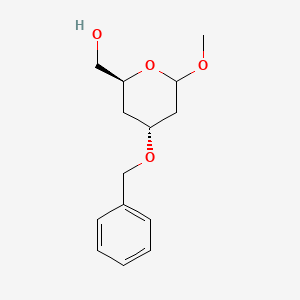
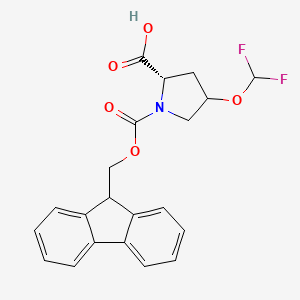
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
